molecular formula C9H13N3O5 B13839318 1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13839318
M. Wt: 243.22 g/mol
InChI Key: WOUCZTLSFFROTQ-CCXZUQQUSA-N
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Description

3’-Amino-3’-deoxy-5-methyl-Uridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of medicinal chemistry due to its potential as an anticancer and antiviral agent. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-3’-deoxy-5-methyl-Uridine typically involves the modification of uridine. One common method includes the introduction of an amino group at the 3’ position and a methyl group at the 5’ position of the uridine molecule. This process often requires the use of protecting groups to ensure selective reactions at the desired positions. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps .

Industrial Production Methods

Industrial production of 3’-Amino-3’-deoxy-5-methyl-Uridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-3’-deoxy-5-methyl-Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogues of 3’-Amino-3’-deoxy-5-methyl-Uridine, each with unique biological activities. These products are often tested for their efficacy in inhibiting cancer cell growth and viral replication .

Scientific Research Applications

3’-Amino-3’-deoxy-5-methyl-Uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-3’-deoxy-5-methyl-Uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: Another nucleoside analogue with similar properties but lacks the amino group at the 3’ position.

    5-Methyluridine: Similar to 3’-Amino-3’-deoxy-5-methyl-Uridine but without the amino group at the 3’ position.

    3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.

Uniqueness

3’-Amino-3’-deoxy-5-methyl-Uridine is unique due to the presence of both an amino group at the 3’ position and a methyl group at the 5’ position. This unique structure contributes to its potent antitumor and antiviral activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1

InChI Key

WOUCZTLSFFROTQ-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O

Origin of Product

United States

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